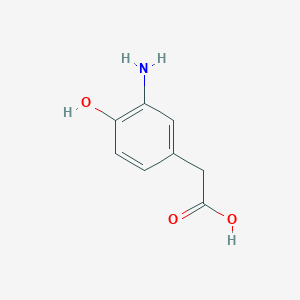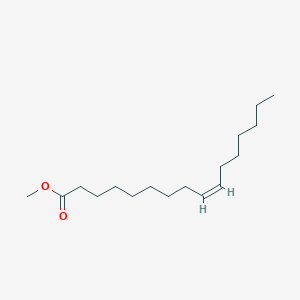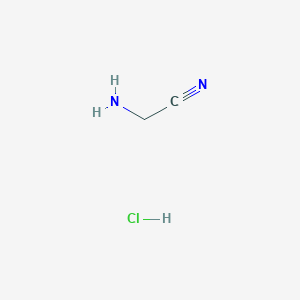
(3-氨基-4-羟基苯基)乙酸
描述
Synthesis Analysis
The synthesis of related compounds, such as (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, involves highly diastereoselective cyanohydrin formation, which could be a relevant method for synthesizing (3-Amino-4-hydroxyphenyl)acetic acid . The synthesis of (3-Hydroxy-4-methoxy phenyl) acetic acid from isovanillin and rodanine through a series of reactions including condensation, hydrolysis, hydroxylation, and acylation, suggests a potential pathway for synthesizing the hydroxy and acetic acid functionalities of (3-Amino-4-hydroxyphenyl)acetic acid .
Molecular Structure Analysis
While the molecular structure of (3-Amino-4-hydroxyphenyl)acetic acid is not directly analyzed in the papers, the synthesis of amino acids with specific conformational preferences, such as 4R- and 4S-iodophenyl hydroxyproline, indicates that the stereochemistry of amino acids can significantly influence their molecular conformation . This information could be extrapolated to predict the conformational behavior of (3-Amino-4-hydroxyphenyl)acetic acid.
Chemical Reactions Analysis
The papers do not provide specific reactions for (3-Amino-4-hydroxyphenyl)acetic acid, but they do describe bioorthogonal reactions for the introduction of new functionalities into peptides and proteins . These reactions could potentially be applied to (3-Amino-4-hydroxyphenyl)acetic acid to introduce additional functional groups or to modify its existing functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Amino-4-hydroxyphenyl)acetic acid are not discussed in the provided papers. However, the anti-oxidation activities of a related compound, (3-Hydroxy-4-methoxy phenyl) acetic acid, were studied using the DPPH radical scavenging method, which indicates that the hydroxy and acetic acid groups may contribute to antioxidant properties . This suggests that (3-Amino-4-hydroxyphenyl)acetic acid could also possess antioxidant activities, although this would need to be confirmed through experimental studies.
科学研究应用
在生物标记物发现中的应用
Yang, Liu 和 Wan (2017) 开发了一种测定人尿液中 4-羟基苯基乙酸的方法,这可能有助于发现癌症生物标记物。该方法显示乳腺癌患者和健康个体尿液中 4-羟基苯基乙酸水平存在显着差异,表明其在早期癌症检测中的潜在用途 (Yang, Liu, & Wan, 2017)。
在振动光谱分析中
Bell 和 Dhas (2019) 对 [(4-羟基苯基)氨基] (氧代) 乙酸进行了振动光谱分析和量子化学计算。他们的研究提供了对该化合物的分子几何、键合特征和振动波数的见解 (Bell & Dhas, 2019)。
合成和荧光结合研究
Meng 等人 (2012) 合成了新型对羟基肉桂酸酰胺,并通过荧光和紫外-可见光谱研究了它们与牛血清白蛋白的相互作用。这项研究有助于理解类似化合物的结合特性 (Meng 等,2012)。
诊断和监测目的
Muskiet 等人 (1981) 开发了一种用于同时定量测定尿液中 3,4-二羟基苯乙酸和其他代谢产物的方法。该方法可用于诊断和监测患有某些肿瘤和代谢紊乱的患者 (Muskiet 等,1981)。
海水中过氧化氢的测量
Miller 和 Kester (1988) 采用过氧化氢使 (对羟基苯基) 乙酸二聚化,以测定海水中过氧化氢的含量。该方法为环境监测提供了一种稳定且有效的方法 (Miller & Kester, 1988)。
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Amino-4-hydroxyphenyl)acetic acid . These factors could include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these environmental factors influence the compound’s action.
属性
IUPAC Name |
2-(3-amino-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZKIUFHHMUPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363023 | |
| Record name | (3-Amino-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38196-08-6 | |
| Record name | (3-Amino-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzo[b]thiophene-D6](/img/structure/B130079.png)
![6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B130081.png)
![[1-(1-Benzothiophen-2-yl)ethyl]urea](/img/structure/B130085.png)




![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)


![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)